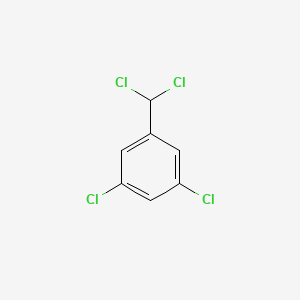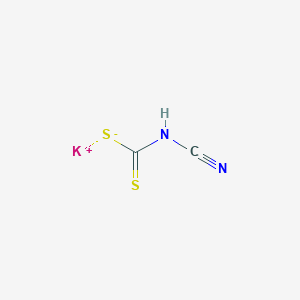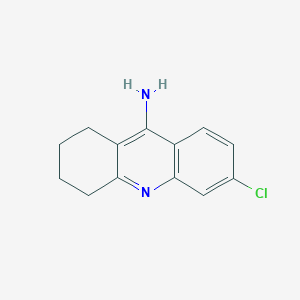
4-(Benzyloxy)phthalic acid
Overview
Description
4-(Benzyloxy)phthalic acid is an organic compound with the molecular formula C15H12O5 It is a derivative of phthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)phthalic acid can be synthesized through several methods. One common approach involves the benzyloxylation of phthalic anhydride. The reaction typically involves the use of a base, such as sodium hydroxide, and a benzyloxy halide, such as benzyl chloride, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the benzyloxy group replaces one of the hydrogen atoms on the benzene ring of phthalic anhydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale benzyloxylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)phthalic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid group, resulting in the formation of phthalic acid derivatives.
Reduction: The compound can be reduced to form benzyloxy-substituted phthalic acid derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with a catalyst) are commonly used.
Substitution: Reagents such as halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of reduced benzyloxy-substituted phthalic acid derivatives.
Substitution: Formation of various substituted phthalic acid derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Benzyloxy)phthalic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phthalic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can influence the compound’s reactivity and binding affinity to various biological targets. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Benzyloxy)phthalic acid can be compared with other similar compounds, such as:
Phthalic Acid: The parent compound, which lacks the benzyloxy group. Phthalic acid is widely used in the production of plasticizers, dyes, and resins.
Isophthalic Acid: An isomer of phthalic acid with carboxylic acid groups in the meta position. It is used in the production of high-performance polymers and coatings.
Terephthalic Acid: Another isomer with carboxylic acid groups in the para position. It is a key raw material in the production of polyethylene terephthalate (PET) plastics and fibers.
Uniqueness: The presence of the benzyloxy group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
4-phenylmethoxyphthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-14(17)12-7-6-11(8-13(12)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUYYSOSMCNPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B3329272.png)






![(6R,7S)-7-(2-chloroacetamido)-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3329307.png)
![2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B3329310.png)


![1-oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B3329331.png)
![(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one](/img/structure/B3329333.png)
![9,9-Bis[(acryloyloxy)methyl]fluorene](/img/structure/B3329351.png)
